molecular formula C29H26N2O7S4 B333178 DIMETHYL 2-[1-[2-(1,3-BENZOTHIAZOL-2-YLOXY)ACETYL]-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

DIMETHYL 2-[1-[2-(1,3-BENZOTHIAZOL-2-YLOXY)ACETYL]-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B333178
M. Wt: 642.8 g/mol
InChI Key: RXNPMFKKSGXCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(1-[(1,3-benzothiazol-2-yloxy)acetyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features multiple functional groups, including benzothiazole, quinoline, and dithiole moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[1-[2-(1,3-BENZOTHIAZOL-2-YLOXY)ACETYL]-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. A general synthetic route might include:

    Formation of the Benzothiazole Moiety: Starting from 2-aminothiophenol and chloroacetic acid, the benzothiazole ring is formed through a cyclization reaction.

    Quinoline Derivative Synthesis: The quinoline core can be synthesized via the Skraup synthesis, involving aniline, glycerol, sulfuric acid, and an oxidizing agent.

    Coupling Reactions: The benzothiazole and quinoline derivatives are then coupled using appropriate linking agents such as acyl chlorides or anhydrides.

    Dithiole Ring Formation: The final step involves the formation of the dithiole ring, which can be achieved through the reaction of the intermediate with carbon disulfide and a base, followed by esterification with methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiole and thioxo groups.

    Reduction: Reduction reactions can target the carbonyl groups and the quinoline ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole and quinoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In the industrial sector, this compound might find applications in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-[2-(1,3-BENZOTHIAZOL-2-YLOXY)ACETYL]-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding and activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(1-[(1,3-benzothiazol-2-yloxy)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
  • Dimethyl 2-(1-[(1,3-benzothiazol-2-yloxy)acetyl]-6-ethoxy-2,2-dimethyl-3-oxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate

Uniqueness

The uniqueness of DIMETHYL 2-[1-[2-(1,3-BENZOTHIAZOL-2-YLOXY)ACETYL]-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and stability profiles, making it a unique candidate for various applications.

Properties

Molecular Formula

C29H26N2O7S4

Molecular Weight

642.8 g/mol

IUPAC Name

dimethyl 2-[1-[2-(1,3-benzothiazol-2-yloxy)acetyl]-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C29H26N2O7S4/c1-6-37-15-11-12-18-16(13-15)21(27-41-22(25(33)35-4)23(42-27)26(34)36-5)24(39)29(2,3)31(18)20(32)14-38-28-30-17-9-7-8-10-19(17)40-28/h7-13H,6,14H2,1-5H3

InChI Key

RXNPMFKKSGXCPC-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)COC4=NC5=CC=CC=C5S4

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)COC4=NC5=CC=CC=C5S4

Origin of Product

United States

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